REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10](Cl)[C:5]=2[S:4][CH:3]=1.[CH3:12][CH:13]([NH2:15])[CH3:14]>C(O)C>[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([NH:15][CH:13]([CH3:14])[CH3:12])[C:5]=2[S:4][CH:3]=1
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC2=C1N=CN=C2Cl
|
Name
|
|
Quantity
|
0.148 g
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with 1:1 EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=C1N=CN=C2NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |